molecular formula C9H8ClFO2 B189382 Ethyl 3-chloro-4-fluorobenzoate CAS No. 137521-81-4

Ethyl 3-chloro-4-fluorobenzoate

Cat. No.: B189382
CAS No.: 137521-81-4
M. Wt: 202.61 g/mol
InChI Key: NYURFOITSAPYLU-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-fluorobenzoate is an organic compound with the molecular formula C₉H₈ClFO₂ and a molecular weight of 202.61 g/mol . It is commonly used in various chemical syntheses and research applications due to its unique chemical properties. This compound is characterized by the presence of a chloro and a fluoro substituent on the benzene ring, which imparts distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-4-fluorobenzoate can be synthesized through the esterification of 3-chloro-4-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

Ethyl 3-chloro-4-fluorobenzoate serves as a critical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its applications can be categorized as follows:

Pharmaceutical Industry

This compound is primarily used in the synthesis of:

  • Antihypertensive Drugs : The compound is involved in synthesizing medications that regulate blood pressure.
  • Antipsychotics : It acts as a precursor for drugs that manage psychiatric disorders.
  • Anti-inflammatory Agents : Utilized in developing compounds that reduce inflammation.

Case Study : A study demonstrated the effectiveness of derivatives of this compound in inhibiting bacterial topoisomerases, crucial enzymes for DNA replication and repair in bacteria. This inhibition suggests potential applications in developing antibacterial agents.

Agricultural Applications

In agriculture, this compound is employed as:

  • Fungicide : Effective against various fungal pathogens affecting crops.
  • Herbicide : Used for controlling unwanted plant species.

Chemical Reactions and Synthesis

This compound undergoes several chemical reactions that enhance its utility:

Reaction Type Description Common Reagents/Conditions
Nucleophilic SubstitutionThe chloro group can be replaced by nucleophiles, yielding various derivatives.Sodium hydroxide or potassium hydroxide; aqueous or alcoholic medium
ReductionThe nitro group can be reduced to an amine.Hydrogen gas with a palladium catalyst or sodium borohydride
OxidationLess common but possible with various oxidizing agents.Potassium permanganate or chromium trioxide

The compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry:

  • Antibacterial Activity : Derivatives have shown effective inhibition against Enterococcus faecalis and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL.

Enzyme Interaction Studies

Research indicates that this compound can inhibit bacterial topoisomerases, disrupting their function and leading to bacterial cell death. This characteristic is valuable for biochemical assays aimed at evaluating enzyme inhibition.

Mechanism of Action

The mechanism by which ethyl 3-chloro-4-fluorobenzoate exerts its effects is primarily through its interaction with specific molecular targets. The chloro and fluoro substituents on the benzene ring influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, making it a valuable tool in research .

Comparison with Similar Compounds

  • Ethyl 4-fluorobenzoate
  • Ethyl 3-chlorobenzoate
  • Ethyl 4-chlorobenzoate

Comparison: Ethyl 3-chloro-4-fluorobenzoate is unique due to the presence of both chloro and fluoro substituents, which confer distinct chemical reactivity and stability compared to its analogs. This dual substitution pattern enhances its utility in various synthetic and research applications, making it a versatile compound in the field of organic chemistry .

Biological Activity

Ethyl 3-chloro-4-fluorobenzoate (CAS 137521-81-4) is an organic compound with significant potential for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and case studies.

  • Molecular Formula: C₉H₈ClF O₂
  • Molecular Weight: 202.61 g/mol
  • IUPAC Name: this compound
  • Appearance: Not specified
  • Boiling Point: 255.4 °C at 760 mmHg
  • Density: 1.266 g/cm³

This compound exhibits its biological activity primarily through interactions with specific molecular targets, particularly enzymes and receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity, allowing it to inhibit certain enzymatic activities by occupying the active sites. This inhibition can lead to altered cellular signaling pathways, affecting various biological functions.

Biological Activity

  • Enzyme Inhibition : this compound has been shown to inhibit enzymes by binding at their active sites, preventing substrate interaction and catalytic activity. This characteristic is crucial for its potential use in therapeutic applications, particularly in cancer treatment and infectious diseases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents .
  • Pharmacological Applications : The compound is being explored for its potential use in drug development, particularly for targeting diseases like malaria and cancer due to its ability to affect cellular processes at the molecular level .

Table 1: Biological Activity Overview

Study FocusFindingsReference
Enzyme InhibitionDemonstrated significant inhibition of enzyme activity in vitro
Antimicrobial ActivityExhibited potential antimicrobial properties against various pathogens
Cancer Treatment PotentialInvestigated as a candidate for new therapeutic agents targeting cancer cells

Detailed Findings from Selected Studies

  • Enzyme Interaction Studies : Research indicates that this compound binds effectively to specific enzymes, demonstrating a competitive inhibition mechanism. This was evidenced by a reduction in enzyme activity measured through standard biochemical assays .
  • Antimicrobial Efficacy : In vitro tests have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.
  • Cancer Cell Line Studies : In studies involving various cancer cell lines, this compound displayed cytotoxic effects, leading to apoptosis in treated cells. The IC₅₀ values were determined through cell viability assays, indicating a dose-dependent response .

Properties

IUPAC Name

ethyl 3-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYURFOITSAPYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589911
Record name Ethyl 3-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137521-81-4
Record name Ethyl 3-chloro-4-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137521-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-chloro-4-fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137521814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-chloro-4-fluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 3-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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